molecular formula C17H17ClO4 B1672508 Fenirofibrate CAS No. 54419-31-7

Fenirofibrate

Cat. No. B1672508
CAS RN: 54419-31-7
M. Wt: 320.8 g/mol
InChI Key: ASDCLYXOQCGHNT-UHFFFAOYSA-N
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Description

Fenofibrate is a fibric acid derivative used in conjunction with a proper diet to reduce and treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .


Synthesis Analysis

A novel process for the synthesis of fenofibrate includes reacting a metal salt of fenofibric acid with an isopropyl halide, in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . This process can be used on an industrial scale and makes it possible to obtain a fenofibrate of a quality in accordance with the Pharmacopoeia without the need for purification by recrystallization .


Molecular Structure Analysis

The molecular structure of fenofibrate has been studied using techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) .


Chemical Reactions Analysis

Fenofibrate has been studied in the context of cocrystallization with benzoic acid to improve its aqueous solubility and dissolution rate . The drug and coformer were cocrystallized using the solvent drop grinding method .


Physical And Chemical Properties Analysis

Fenofibrate has been studied for its physical and chemical properties, particularly in the context of cocrystallization with benzoic acid . The thermogram of the physical mixture of the drug and coformer shows a sharp peak at 85.60 °C, indicating a physicochemical interaction .

Scientific Research Applications

Anti-inflammatory Effects

Fenofibrate has been shown to reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism. A study involving patients with metabolic syndrome found that fenofibrate significantly decreased plasma levels of high-sensitivity C-reactive protein and IL-6, suggesting a direct PPARα-mediated effect on inflammatory pathways (Belfort et al., 2010).

Cardiovascular Disease Risk Reduction

In individuals with type 2 diabetes mellitus, long-term fenofibrate therapy has shown a reduction in cardiovascular events. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted that fenofibrate decreased the progression of coronary artery disease, illustrating its potential in cardiovascular risk management (Keech et al., 2005).

Impact on Creatinine Levels

Research has also explored fenofibrate's impact on metabolic production of creatinine. A study revealed that fenofibrate therapy led to a moderate reversible increase in creatinine plasma levels, suggesting an increase in metabolic production rate of creatinine, which does not reflect an impairment of renal function (Hottelart et al., 2002).

Retinal Health and Diabetic Retinopathy

Fenofibrate's role in retinal endothelial cell survival and its potential therapeutic property for diabetic retinopathy have been studied. It was found to prevent apoptotic cell death in human retinal endothelial cells through a PPARα-independent, but AMPK-dependent pathway, suggesting novel therapeutic properties for diabetic retinopathy management (Kim et al., 2007).

Effects on Lipid Parameters in Obesity

Fenofibrate has been evaluated in obese rhesus monkeys, an animal model for studying human obesity and type 2 diabetes. It was effective in reducing serum triglycerides and LDL-C while increasing HDL-C, demonstrating its potential for studying the effects of novel hypolipidemic agents in models of dyslipidemia (Winegar et al., 2001).

Safety And Hazards

Fenofibrate may cause damage to organs through prolonged or repeated exposure . It may also cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

Future research on fenofibrate may focus on its regulatory mechanism, particularly in the context of hepatoma treatment . It has been suggested that fenofibrate suppresses the progression of hepatoma by downregulating osteopontin through inhibiting the PI3K/AKT/Twist pathway .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDCLYXOQCGHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021597, DTXSID80866424
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenirofibrate

CAS RN

54419-31-7, 123612-42-0, 123612-43-1
Record name Fenirofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIROFIBRATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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